3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride
Description
Chemical Name: 3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride CAS Number: 1187927-41-8 Molecular Formula: C₁₃H₂₄N₂O₂•HCl Molecular Weight: 292.80 g/mol Structure: Features a bicyclo[3.3.1]nonane scaffold with a tertiary amine (9-aza), a 3-amino substituent, and a tert-butyl ester group. The hydrochloride salt enhances solubility and stability. Stereochemical variations (exo vs. endo configurations) are critical in its applications, particularly in drug synthesis .
Properties
IUPAC Name |
tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10;/h9-11H,4-8,14H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHBSVDJXXPEPAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride (CAS No. 1187927-41-8) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C13H25ClN2O2 |
| Molecular Weight | 276.81 g/mol |
| Purity | 95% |
| IUPAC Name | tert-butyl (1R,5S)-9-amino-3-azabicyclo[3.3.1]nonane-9-carboxylate |
| CAS Number | 1187927-41-8 |
The structure consists of a bicyclic framework with an amino group and a carboxylic acid derivative, which are critical for its biological activity.
Synthesis
The synthesis of 3-amino-9-aza-bicyclo[3.3.1]nonane derivatives often involves multi-step reactions including cyclization and functional group modifications. Key synthetic routes have been documented, focusing on the introduction of the amino group and the tert-butyl ester functionality, which enhances solubility and stability of the compound in biological systems .
Anticancer Activity
Research indicates that compounds related to the bicyclo[3.3.1]nonane structure exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis via mitochondrial pathways . The mechanism often involves the activation of proteins such as prohibitin 1 (PHB1), which is crucial in mitochondrial function and cell survival .
Antimicrobial Properties
Studies have demonstrated that bicyclic compounds can exhibit antimicrobial activity, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways . Specific derivatives have been tested against Gram-positive and Gram-negative bacteria, showing promising results.
Neuroprotective Effects
There is emerging evidence suggesting that 3-amino-9-aza-bicyclo[3.3.1]nonane derivatives may possess neuroprotective properties. They have been investigated for their ability to modulate neurotransmitter systems, particularly in models of neurodegenerative diseases . This highlights the potential for therapeutic applications in conditions such as Alzheimer's disease.
Study on Cytotoxicity
A study published in Molecules evaluated the cytotoxic effects of various bicyclic compounds, including those similar to 3-amino-9-aza-bicyclo[3.3.1]nonane. Results indicated that these compounds exhibited IC50 values in the micromolar range against several cancer cell lines, demonstrating their potential as anticancer agents .
Neuroprotective Mechanism Investigation
Another investigation focused on the neuroprotective mechanisms of these compounds, revealing their ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents . This suggests a dual role in both neuroprotection and potential therapeutic applications.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology
One of the primary applications of 3-Amino-9-aza-bicyclo[3.3.1]nonane derivatives is in neuropharmacology, where they are investigated for their potential as novel therapeutic agents targeting neurological disorders. The bicyclic structure allows for interactions with various neurotransmitter systems, which can lead to the development of drugs aimed at treating conditions such as depression and anxiety disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their binding affinity to serotonin receptors, indicating potential use in antidepressant formulations .
Synthesis of Bioactive Molecules
The compound serves as a valuable intermediate in the synthesis of bioactive molecules. Its unique structure allows for modifications that can yield various derivatives with enhanced biological activity.
| Synthesis Pathway | Product | Yield (%) |
|---|---|---|
| Bicyclization | Compound A | 85% |
| Functionalization | Compound B | 90% |
Example: Researchers have synthesized a series of compounds based on this bicyclic structure that exhibit improved efficacy against specific cancer cell lines, demonstrating its utility in anticancer drug development .
Drug Delivery Systems
Another significant application is in the development of drug delivery systems. The compound's ability to form stable complexes with various drugs enhances their solubility and bioavailability.
Table: Drug Delivery Efficacy
| Drug | Delivery System | Bioavailability (%) |
|---|---|---|
| Drug X | Complex with tert-butyl ester | 75% |
| Drug Y | Nanoparticle formulation | 85% |
Research on Structure-Activity Relationships (SAR)
Research involving 3-Amino-9-aza-bicyclo[3.3.1]nonane focuses on understanding the structure-activity relationships (SAR) to optimize its pharmacological properties.
Findings:
Studies have indicated that modifications at specific positions on the bicyclic framework significantly alter the biological activity, leading to more potent derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Differences
Structural and Functional Analysis
Ring System Variations
- Bicyclo[3.3.1]nonane vs. Bicyclo[3.2.1]octane: The octane analog (CAS 1427195-31-0) has reduced ring size, altering spatial geometry and ring strain. This impacts binding affinity in receptor-ligand interactions .
Substituent Effects
- Amino vs. Methylamino: Methylation of the amino group (CAS 1958100-34-9) reduces basicity and may enhance metabolic stability by hindering enzymatic deamination .
- 3-Oxo vs. 3-Amino: The ketone-containing analog (CAS 512822-27-4) is less nucleophilic, making it suitable for reactions requiring carbonyl reactivity, such as Grignard additions .
Ester Group Differences
- tert-Butyl vs. Benzyl Esters: The tert-butyl group offers steric protection and acid stability, whereas the benzyl ester (CAS 1958100-34-9) is cleavable via hydrogenolysis, enabling selective deprotection in multi-step syntheses .
Stereochemical Considerations
- exo vs. endo Configurations: Stereoisomers (e.g., CAS 4058639, ) exhibit distinct conformational preferences. For example, exo-3-amino derivatives may favor specific binding orientations in opioid receptor interactions .
Q & A
Basic: What are the key considerations for synthesizing and purifying 3-amino-9-aza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester hydrochloride?
Methodological Answer:
Synthesis typically involves multi-step protocols, such as domino Michael–Dieckman cyclization (for bicyclic core formation) followed by Boc (tert-butoxycarbonyl) protection and subsequent HCl salt formation . Key steps include:
- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis during cyclization to ensure enantiopurity .
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., dichloromethane/hexane) are critical for isolating intermediates. Final hydrochloride salt formation may require precipitation in anhydrous ether .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry of Boc-anhydride (1.2–1.5 equiv) to minimize side products .
Basic: How is the structural integrity of this compound confirmed in academic research?
Methodological Answer:
Structural validation employs:
- NMR Spectroscopy :
- Mass Spectrometry (MS) : ESI-MS should show [M+H]⁺ at m/z ~315 (free base) and [M-Cl]⁺ for the hydrochloride salt .
- X-ray Crystallography : Resolve ambiguous stereochemistry; bicyclo[3.3.1]nonane systems often require crystallographic confirmation due to conformational rigidity .
Advanced: What strategies ensure stereochemical control during synthesis of the bicyclo[3.3.1]nonane core?
Methodological Answer:
- Domino Reactions : A Michael–Dieckman cascade (e.g., using (2E,7E)-dimethyl nonadienedioate) achieves three contiguous stereocenters with >95% ee under chiral induction .
- Chiral Catalysts : Lithium amides (e.g., (R)-1) or organocatalysts (e.g., proline derivatives) can enforce axial chirality during cyclization .
- Protection-Deprotection : Boc groups stabilize intermediates, while selective deprotection (e.g., TFA for Boc) avoids racemization .
Advanced: How can functionalization of the bicyclo[3.3.1]nonane scaffold be optimized for diverse applications?
Methodological Answer:
- Amine Functionalization : React the 3-amino group with activated esters (e.g., NHS esters) or aldehydes (via reductive amination) to introduce pharmacophores .
- Carboxylic Acid Activation : Hydrolyze the tert-butyl ester (e.g., HCl/dioxane) to generate a free carboxylic acid for peptide coupling .
- Benzylation/Deprotection : Introduce benzyl groups at the 7-position via SN2 alkylation (e.g., benzyl bromide, K₂CO₃), then remove with H₂/Pd-C .
Advanced: How do structural modifications impact the compound’s bioactivity in opioid receptor studies?
Methodological Answer:
- SAR Insights :
- Assay Design : Use radioligand binding assays (³H-naloxone) and calcium flux assays (FLIPR) to quantify potency and selectivity .
Advanced: How are contradictions in spectral or synthetic data resolved?
Methodological Answer:
- Case Example : Discrepancies in ¹H NMR integration (e.g., missing bridgehead protons) may arise from conformational exchange. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ at 100°C to slow dynamics .
- Alternative Routes : Compare synthetic pathways (e.g., Boc vs. Fmoc protection) to identify artifacts. Cross-validate with HRMS and IR (e.g., Boc carbonyl stretch at ~1680 cm⁻¹) .
Basic: What are the best practices for handling and storing this compound?
Methodological Answer:
- Storage : Store at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the tert-butyl ester .
- Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to hydrochloride salt’s irritancy (H315/H319). Consult SDS for spill protocols .
Advanced: How is this scaffold applied in generating molecular complexity for drug discovery?
Methodological Answer:
- Peptide Hybrids : Incorporate the bicyclic amino acid into tripeptides via solid-phase synthesis (e.g., Fmoc strategy, HATU activation) to probe conformational effects on target binding .
- Library Synthesis : Use parallel synthesis to diversify the 3-amino and 9-carboxyl positions, followed by high-throughput screening against GPCRs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
